Cas no 955581-62-1 (1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)

1-Ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a specialized organic compound featuring a benzothiazole core linked to a pyrazole carboxamide moiety. Its structural design incorporates a methanesulfonyl group at the 6-position of the benzothiazole ring, enhancing its potential reactivity and binding affinity in biochemical applications. The compound's pyrazole-3-carboxamide component contributes to its stability and selectivity, making it a candidate for pharmaceutical or agrochemical research. Its well-defined molecular architecture allows for precise interactions with biological targets, suggesting utility in drug discovery or enzyme inhibition studies. The methanesulfonyl substituent further improves solubility and metabolic stability, supporting its suitability for advanced experimental investigations.
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide structure
955581-62-1 structure
Product Name:1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS No:955581-62-1
MF:C14H14N4O3S2
MW:350.415959835052
CID:5979960
PubChem ID:17144292
Update Time:2025-10-28

1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
    • F5127-0229
    • 955581-62-1
    • 1-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
    • AKOS024499706
    • Inchi: 1S/C14H14N4O3S2/c1-3-18-7-6-11(17-18)13(19)16-14-15-10-5-4-9(23(2,20)21)8-12(10)22-14/h4-8H,3H2,1-2H3,(H,15,16,19)
    • InChI Key: TWNZDQHCXBBUMM-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC2=C(C=1)SC(NC(C1C=CN(CC)N=1)=O)=N2)(=O)=O

Computed Properties

  • Exact Mass: 350.05073267g/mol
  • Monoisotopic Mass: 350.05073267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 131Ų

1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide Pricemore >>

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Additional information on 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Research Brief on 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS: 955581-62-1)

1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS: 955581-62-1) is a small molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiazole and pyrazole moieties, has shown promising biological activities in preliminary studies. The presence of the methanesulfonyl group at the 6-position of the benzothiazole ring and the ethyl-substituted pyrazole carboxamide moiety suggests potential interactions with various biological targets, making it a subject of interest for drug discovery and development.

Recent studies have focused on the synthesis and biological evaluation of this compound. The synthetic route typically involves the condensation of 6-methanesulfonyl-1,3-benzothiazol-2-amine with 1-ethyl-1H-pyrazole-3-carboxylic acid derivatives. Optimization of the reaction conditions has been reported to improve yield and purity, which is crucial for subsequent biological testing. Analytical techniques such as NMR, HPLC, and mass spectrometry have been employed to confirm the structure and purity of the compound.

In vitro studies have demonstrated that 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits moderate to strong inhibitory activity against certain kinases and enzymes implicated in inflammatory and oncogenic pathways. Specifically, the compound has shown nanomolar-range IC50 values against selected protein kinases, suggesting its potential as a lead compound for the development of kinase inhibitors. Molecular docking studies have further elucidated the binding interactions between the compound and the active sites of these kinases, providing insights into its mechanism of action.

Pharmacokinetic studies in animal models have revealed that the compound has acceptable bioavailability and metabolic stability, although further optimization may be required to improve its pharmacokinetic profile. Preliminary toxicity assessments indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These findings support the potential of 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide as a candidate for further preclinical development.

Future research directions include the exploration of structural analogs to enhance potency and selectivity, as well as the investigation of combination therapies with existing drugs. Additionally, advanced in vivo studies are needed to evaluate the compound's efficacy in disease models and to further assess its safety profile. The ongoing research on this compound underscores its potential as a valuable tool for understanding disease mechanisms and as a promising candidate for therapeutic development.

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